p-Septiphenyl
Overview
Description
p-Septiphenyl is an organic compound with the molecular formula C42H30 . It has a molecular weight of 534.69 g/mole . It is used in the development of catalysts, resins, LCD/OLED materials, agrochemicals, and other performance products .
Synthesis Analysis
The synthesis of p-Septiphenyl involves a stepwise assembly of six L-shaped units and two three-way units by cross-coupling and homocoupling . Acid-mediated aromatization of cyclohexane moieties in the precursor results in the formation of p-Septiphenyl .
Molecular Structure Analysis
The molecular structure of p-Septiphenyl belongs to the space group P21/c . The molecules are linear and planar in all three structures . The unit cell dimensions are a=30.577A, b=5.547A, c=8.034A and fl=100.52 ° .
Chemical Reactions Analysis
The sensitivity analysis of a system of chemical reactions consists in the problem of determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations . Sensitivity analysis procedures may be classed as deterministic or stochastic in nature .
Physical And Chemical Properties Analysis
p-Septiphenyl is a white powder . It has a grade of > 99% UV . It has a TGA of > 280 °C (0.5% weight loss) . Other properties such as solubility, HOMO, LUMO, emission, melting point, boiling point, and TM are not specified in the available resources .
Scientific Research Applications
Aerospace and Electro-Optical Applications
p-Septiphenyl, a polyphenylene oligomer, has been studied for its applications in aerospace and electro-optical materials. Research by Baker et al. (1990) focused on the crystal structures of p-septiphenyl derivatives and their potential as rigid-rod polymers. These materials are of significant interest due to their mechanical, optical, and electro-optical properties, essential for aerospace applications (Baker, Fratini, & Adams, 1990).
High Melting Point and Thermal Stability
The thermal stability of p-septiphenyl has been a subject of interest. Ried and Freitag (1968) highlighted that p-septiphenyl exhibits a very high melting point (545 °C), making it a thermally stable compound. This characteristic is crucial in applications where materials must withstand high temperatures without degrading (Ried & Freitag, 1968).
Liquid Crystal Properties
p-Septiphenyl's potential in liquid crystal applications has been explored. Zafiropoulos et al. (2008) investigated modifications of p-septiphenyl and its analogues, noting their liquid crystalline behavior. This research is significant for developing new liquid crystal displays and other electronic devices where controlled optical properties are vital (Zafiropoulos, Choi, Dingemans, Lin, & Samulski, 2008).
Biomembrane Models and Synthetic Ion Channels
In the field of biophysics, p-septiphenyl has been utilized in constructing synthetic ion channels and biomembrane models. Sakai, Mareda, and Matile (2005) discussed the assembly of p-septiphenyls with terminal complexes for potassium transport, highlighting their relevance in mimicking biological processes and potential in drug delivery systems (Sakai, Mareda, & Matile, 2005).
Safety And Hazards
Exposure to p-Septiphenyl might cause irritation to eyes, skin, mucous membranes, and the upper respiratory system . It is recommended to wear a respirator, protective glasses, and rubber gloves when handling p-Septiphenyl . In case of accidental release, it is advised to sweep up the material and place it in a bag, avoiding the generation of dust .
properties
IUPAC Name |
1,4-bis[4-(4-phenylphenyl)phenyl]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30/c1-3-7-31(8-4-1)33-11-15-35(16-12-33)37-19-23-39(24-20-37)41-27-29-42(30-28-41)40-25-21-38(22-26-40)36-17-13-34(14-18-36)32-9-5-2-6-10-32/h1-30H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBOFBWUYYECLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552007 | |
Record name | 1~1~,2~1~:2~4~,3~1~:3~4~,4~1~:4~4~,5~1~:5~4~,6~1~:6~4~,7~1~-Septiphenyl (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Septiphenyl | |
CAS RN |
70352-20-4 | |
Record name | 1~1~,2~1~:2~4~,3~1~:3~4~,4~1~:4~4~,5~1~:5~4~,6~1~:6~4~,7~1~-Septiphenyl (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.